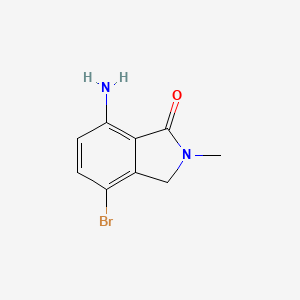

7-Amino-4-bromo-2-methylisoindolin-1-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-amino-4-bromo-2-methyl-3H-isoindol-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrN2O/c1-12-4-5-6(10)2-3-7(11)8(5)9(12)13/h2-3H,4,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNICQRGHCAJOPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CC2=C(C=CC(=C2C1=O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Investigations of Isoindolin 1 One Transformations

Mechanistic Pathways of Cyclization Reactions

The formation of the isoindolin-1-one (B1195906) core primarily proceeds through cyclization reactions, where key intermediates dictate the course of the transformation.

N-Acyliminium ions are highly reactive and electrophilic species that serve as pivotal intermediates in the synthesis of numerous nitrogen-containing heterocycles, including isoindolin-1-ones. nih.govqub.ac.uk They are typically generated in situ from stable precursors, such as 3-hydroxyisoindolin-1-ones, through acid-catalyzed dehydroxylation. nih.gov The high electrophilicity of the N-acyliminium ion makes it an excellent target for a wide array of carbon nucleophiles. nih.gov

The general mechanism begins with the generation of the N-acyliminium ion from a suitable precursor. For instance, 3-hydroxyisoindolinones, which can be synthesized from the reaction of 3-alkylidenephtalides and primary amines, are readily converted into N-acyliminium intermediates under acidic conditions. nih.gov Once formed, this reactive intermediate can be trapped by various nucleophiles to yield 3-substituted-isoindolin-1-ones. nih.gov In the absence of a suitable external nucleophile, the intermediate may undergo a β-elimination reaction. nih.gov

Lewis acids are also effective catalysts for generating N-acyliminium ions through C-C bond cleavage reactions. rsc.org This approach allows for the synthesis of 3-substituted isoindolinones from precursors bearing either sterically bulky aryl groups or 1,3-diketo substituents at the 3-position. rsc.org

| Precursor | Catalyst/Conditions | Intermediate Generation Method | Reference |

|---|---|---|---|

| 3-Hydroxyisoindolin-1-ones | Brønsted or Lewis Acids (e.g., BF₃·OEt₂) | Acid-catalyzed dehydroxylation | nih.gov |

| 3-Alkylidenephtalides + Primary Amines | Acidic Conditions | In situ formation of 3-hydroxyisoindolinone followed by dehydration | nih.gov |

| Isoindolinones with 3-position aryl substituents | FeCl₃ (Lewis Acid) | Catalyzed Csp3–Csp2 bond cleavage | rsc.org |

| Isoindolinones with 3-position 1,3-diketo substituents | ZnCl₂ (Lewis Acid) | Catalyzed Csp3–Csp3 bond cleavage | rsc.org |

Intramolecular amidation is a direct and efficient method for constructing the isoindolin-1-one ring. This process involves the formation of a carbon-nitrogen bond between an amide nitrogen and an adjacent part of the molecule.

One studied mechanism for the intramolecular amidation of ortho-vinyl benzamides involves a base-promoted radical pathway. researchgate.net The proposed mechanism initiates with the deprotonation of the amide substrate by a base, such as cesium carbonate, to form an N-anionic intermediate. researchgate.net This intermediate then forms an electron-donor-acceptor (EDA) complex with an oxidant like perfluorobutyl iodide. researchgate.net A single-electron transfer (SET) within this complex generates an N-radical intermediate, which subsequently undergoes a 5-exo-trig cyclization onto the vinyl group. researchgate.net The resulting carbon-centered radical is then oxidized to a carbocation, which, after deprotonation, yields the final isoindolin-1-one product. researchgate.net

Another powerful strategy involves domino reactions, where multiple bond-forming events occur in a single pot. For example, a domino copper-catalyzed amidation/nucleophilic substitution process has been developed for the synthesis of indolines, a related heterocyclic system. nih.gov This process can proceed through several mechanistic pathways, but a key sequence involves the initial intermolecular copper-catalyzed amidation of an aryl iodide, followed by an intramolecular SN2 reaction of the resulting amide onto an alkyl electrophile to close the ring. nih.gov Similar strategies are applicable to isoindolinone synthesis.

| Intermediate | Description | Role in Mechanism | Reference |

|---|---|---|---|

| N-Anionic Intermediate | Formed by deprotonation of the amide N-H by a base. | Acts as the initial electron donor. | researchgate.net |

| Electron-Donor-Acceptor (EDA) Complex | Complex formed between the N-anion and an oxidant. | Facilitates single-electron transfer (SET). | researchgate.net |

| N-Radical Intermediate | Generated via SET from the EDA complex. | Undergoes intramolecular cyclization onto the vinyl group. | researchgate.net |

| Carbon-Centered Radical | Formed after the 5-exo-trig cyclization. | Is oxidized to a carbocation before final deprotonation. | researchgate.net |

Detailed Mechanisms of Substitution Reactions

Once the isoindolin-1-one core is formed, substitution reactions are employed to introduce further chemical diversity. These reactions often rely on precisely controlling the regioselectivity of the functionalization.

Directed ortho-metalation (DoM) is a powerful synthetic tool for the regioselective functionalization of aromatic rings. wikipedia.org The strategy relies on a directing metalation group (DMG), which contains a heteroatom that can coordinate to an organolithium reagent, such as n-butyllithium. wikipedia.org This coordination positions the basic alkyllithium to deprotonate the aromatic ring exclusively at the nearest ortho-position, forming a stabilized aryllithium intermediate. wikipedia.org This intermediate can then be quenched with a variety of electrophiles, leading to highly regioselective substitution. wikipedia.org

In the context of isoindolin-1-ones, the amide functionality within the lactam ring can act as a directing group. The carbonyl oxygen and the nitrogen atom can coordinate with the lithium reagent, directing deprotonation to the C-7 position of the isoindolinone ring system. This provides a reliable method for introducing substituents at this specific position. The choice of directing group and reaction conditions is critical for achieving high regioselectivity over other potential sites of lithiation.

Nucleophilic addition reactions are fundamental to the synthesis of 3-substituted isoindolin-1-ones. acs.org A common pathway involves the reaction of a precursor like 2-cyanobenzaldehyde (B126161) with a suitable nucleophile. acs.orgnih.gov For instance, the reaction with nitroaniline derivatives, initiated by a strong base like potassium hydroxide, proceeds via nucleophilic attack of the aniline (B41778) nitrogen on the aldehyde's carbonyl group. acs.orgnih.gov The resulting alkoxide then attacks the cyano group, leading to a cyclized intermediate that rearranges to the stable 3-substituted isoindolin-1-one lactam. acs.orgnih.gov

In mechanisms that proceed through a carbocation intermediate, such as an SN1-type reaction, rearrangements are possible. masterorganicchemistry.com If the initial loss of a leaving group from the 3-position generates a secondary carbocation, and an adjacent carbon is more highly substituted, a 1,2-hydride or 1,2-alkyl (e.g., methyl) shift can occur to form a more stable tertiary carbocation. youtube.com The nucleophile then attacks this rearranged carbocation. This phenomenon is particularly relevant when the substrate structure allows for the formation of a more stabilized carbocation intermediate through such a shift. youtube.com

| Reaction Type | Key Intermediate | Potential Outcome | Governing Factors | Reference |

|---|---|---|---|---|

| Base-catalyzed nucleophilic addition | Cyclic alkoxide anion | 3-Substituted isoindolin-1-one | Strength of base and nucleophile | acs.orgnih.gov |

| SN1-type substitution at C3 | Carbocation | Mixture of substitution products (with and without rearrangement) | Carbocation stability, possibility of hydride/alkyl shifts | masterorganicchemistry.comyoutube.com |

Oxidative dehydroaromatization is a key process for converting partially saturated heterocyclic rings into their fully aromatic counterparts. In the context of isoindolinone chemistry, this could involve the aromatization of a dihydroisoindolinone precursor. These reactions often proceed via radical-based mechanisms.

Catalytic Cycles in Transition Metal-Mediated Syntheses

A detailed description of the catalytic cycles involved in the transition metal-mediated synthesis of 7-Amino-4-bromo-2-methylisoindolin-1-one cannot be provided as no specific studies on this topic were found in the available literature. General transition metal-catalyzed methods for the synthesis of the broader isoindolin-1-one scaffold often involve metals like palladium, rhodium, iridium, and copper. These reactions typically proceed through established mechanistic pathways such as oxidative addition, migratory insertion, and reductive elimination. However, the specific influence of the amino, bromo, and methyl substituents on the this compound core within these catalytic cycles has not been documented.

Influence of Reaction Conditions on Mechanistic Outcomes

There is no available research data on the application of ultrasound irradiation in the synthesis of this compound. In the broader context of chemical synthesis, ultrasound is known to potentially enhance reaction rates and yields through acoustic cavitation. This phenomenon can lead to improved mass transfer and the formation of localized hot spots with high temperature and pressure, which can accelerate chemical reactions. Without specific experimental results for this compound, any discussion would be purely speculative.

The specific effects of different solvents and temperatures on the reaction pathways for the synthesis of this compound have not been reported in the scientific literature. Generally, solvent polarity, proticity, and coordinating ability, along with reaction temperature, are critical parameters that can influence reaction selectivity, rates, and even the mechanism itself. For instance, polar aprotic solvents might favor certain transition states over others, while temperature changes can affect the activation energy barriers of competing pathways. However, without empirical data for this specific compound, a detailed analysis is not possible.

Derivatization and Further Functionalization of 7 Amino 4 Bromo 2 Methylisoindolin 1 One Scaffold

Transformations Involving the Bromo Substituent

The bromine atom at the 4-position is a versatile handle for introducing molecular complexity, primarily through carbon-carbon and carbon-heteroatom bond-forming reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for modifying aryl halides. The Suzuki-Miyaura coupling, which pairs an organoboron compound with an organic halide, is a widely used method for forming C-C bonds. For the 7-Amino-4-bromo-2-methylisoindolin-1-one scaffold, a Suzuki-Miyaura reaction would theoretically allow for the introduction of various aryl, heteroaryl, or alkyl groups at the 4-position.

A typical reaction would involve treating the bromo-isoindolinone with a boronic acid or boronic ester in the presence of a palladium catalyst (such as Pd(PPh₃)₄ or Pd(dppf)Cl₂) and a base (like K₂CO₃ or Cs₂CO₃) in a suitable solvent system (e.g., dioxane/water or DME). The reaction is compatible with the amino group, although its electronic and steric influence could affect reaction kinetics. The development of such a reaction on unprotected ortho-bromoanilines has been shown to be effective, suggesting feasibility for this substrate. researchgate.net

Table 1: Hypothetical Suzuki-Miyaura Reaction Conditions

| Parameter | Example Condition |

|---|---|

| Substrate | This compound |

| Coupling Partner | Phenylboronic acid |

| Catalyst | Pd(dppf)Cl₂ |

| Base | K₂CO₃ |

| Solvent | Dioxane / H₂O (10:1) |

| Temperature | 90 °C |

This table represents a hypothetical reaction based on established methods for similar substrates, as specific data for the target compound is not available in the searched literature.

While nucleophilic aromatic substitution (SₙAr) on unactivated aryl halides is generally difficult, the electronic nature of the isoindolinone ring system and the presence of the amino group might not sufficiently activate the bromine for this type of displacement. More commonly, metal-catalyzed processes, such as the Buchwald-Hartwig amination (for C-N bond formation) or similar couplings for C-O and C-S bonds, would be employed to achieve substitution at this position. These reactions would significantly broaden the diversity of accessible derivatives.

Reactions at the Amino Group

The primary amino group at the 7-position is a key site for functionalization, allowing for the attachment of various side chains and the construction of new ring systems.

The amino group can be readily acylated or amidated to introduce a wide array of functional groups. This is typically achieved by reacting the isoindolinone with an acyl chloride, acid anhydride, or a carboxylic acid activated with a coupling agent (e.g., HATU, EDC). nih.gov These reactions are generally high-yielding and tolerant of many functional groups, providing a straightforward method to explore structure-activity relationships.

Table 2: General Amidation Reaction

| Reagent Type | Example Reagent | Product Type |

|---|---|---|

| Acyl Chloride | Acetyl chloride | 7-Acetamido derivative |

| Acid Anhydride | Acetic anhydride | 7-Acetamido derivative |

The amino group serves as a nucleophile for the construction of fused heterocyclic rings, which are prevalent in pharmacologically active molecules. nih.govresearchgate.net For instance, condensation with dicarbonyl compounds or their equivalents can lead to the formation of fused pyrazines, imidazoles, or pyrimidines. The specific reaction would depend on the chosen reagent and conditions, potentially leading to novel, complex scaffolds with diverse biological profiles. Current time information in Pasuruan, ID.

Functionalization at the Lactam Ring and Benzene (B151609) Moiety

Beyond the bromo and amino groups, the lactam and benzene portions of the molecule offer further opportunities for derivatization. The methylene (B1212753) group of the lactam (at the C-3 position) could potentially be functionalized following deprotonation with a strong base, allowing for alkylation or aldol-type reactions. Furthermore, electrophilic aromatic substitution on the benzene ring could occur, though the directing effects of the existing substituents would dictate the regioselectivity of such transformations. However, these reactions are less common compared to the more predictable transformations at the bromine and amine sites.

Alkylation at C3 Position

The C3 position of the isoindolinone ring, being adjacent to the carbonyl group, is amenable to deprotonation by a suitable base to form an enolate, which can then be alkylated with various electrophiles. This strategy allows for the introduction of a wide range of substituents at this position, significantly increasing the molecular diversity of the scaffold.

The general approach involves treating the N-substituted isoindolinone with a strong base, such as lithium diisopropylamide (LDA) or sodium hydride, in an aprotic solvent like tetrahydrofuran (B95107) (THF) at low temperatures. The resulting enolate is then quenched with an alkyl halide. The choice of base and reaction conditions can be critical to achieve high yields and prevent side reactions. For instance, studies on analogous isoindolinone systems have demonstrated the successful introduction of various alkyl groups. nih.gov

Table 1: Illustrative Examples of C3-Alkylation of Isoindolinone Derivatives

| Entry | Electrophile | Product (Hypothetical) |

| 1 | Methyl iodide | 7-Amino-4-bromo-2,3-dimethylisoindolin-1-one |

| 2 | Benzyl (B1604629) bromide | 7-Amino-3-benzyl-4-bromo-2-methylisoindolin-1-one |

| 3 | Propargyl bromide | 7-Amino-4-bromo-2-methyl-3-(prop-2-yn-1-yl)isoindolin-1-one |

This table presents hypothetical products based on the known reactivity of related isoindolinone scaffolds.

Oxidation and Reduction Chemistry of the Lactam System

The lactam functionality within the isoindolinone core can undergo both oxidation and reduction, leading to different classes of compounds.

Oxidation: Oxidation of the lactam can lead to the corresponding N-substituted phthalimide. A variety of oxidizing agents can be employed for this transformation. For example, a catalytic system composed of iron trifluoroacetate (B77799) and tert-butyl hydroperoxide has been shown to be effective in oxidizing isoindolinones to phthalimides. digitellinc.com This oxidation of the benzylic methylene group is an efficient transformation. digitellinc.com Another approach involves a dioxane-mediated aerobic oxidation of isoindolines to isoindolinones, which demonstrates unique chemoselectivity. acs.org

Reduction: The reduction of the lactam carbonyl group can yield the corresponding isoindoline (B1297411). Common reducing agents for this transformation include lithium aluminum hydride (LiAlH₄) and borane-tetrahydrofuran (B86392) complex (BH₃·THF). The chemoselective reduction of the amide group in the presence of other functional groups can be achieved under mild conditions. nih.gov For instance, an alkoxide-catalyzed hydrosilylation using silanes like diphenylsilane (B1312307) (Ph₂SiH₂) with a catalyst such as potassium tert-butoxide (t-BuOK) can reduce benzolactams to isoindoles. acs.org Electrochemical methods have also been developed for the controlled reduction of cyclic imides to either hydroxylactams or lactams. organic-chemistry.org

Table 2: Hypothetical Oxidation and Reduction Products of the Lactam System

| Transformation | Reagents (Analogous Systems) | Product (Hypothetical) |

| Oxidation | Fe(TFA)₃, t-BuOOH | 5-Amino-2-bromo-N-methylphthalimide |

| Reduction | LiAlH₄, THF | 7-Bromo-2-methylisoindoline-4-amine |

This table presents hypothetical products based on established methods for related isoindolinone compounds.

Cyclization to Fused Heterocycles (e.g., Benzotriazines, Cinnolines)

The presence of the amino group at the C7 position and the bromo group at the C4 position provides an opportunity for intramolecular cyclization reactions to form fused heterocyclic systems.

Benzotriazines: A potential pathway to a fused benzotriazine system could involve diazotization of the 7-amino group followed by an intramolecular nucleophilic substitution of the bromo group by the diazonium salt. This type of transformation is a known method for the synthesis of fused triazine rings.

Cinnolines: The synthesis of a fused cinnoline (B1195905) ring could be envisioned through a multi-step sequence. For instance, a Sandmeyer-type reaction on the 7-amino group could introduce a cyano group. Subsequent chemical modifications could lead to a cyclization event involving the bromo substituent to form the cinnoline ring system.

These proposed cyclization strategies would lead to novel tricyclic and tetracyclic frameworks with potential applications in medicinal chemistry and materials science.

Scaffold Diversification through Cascade Reactions

Cascade reactions, also known as tandem or domino reactions, offer an efficient and atom-economical approach to building molecular complexity from simple starting materials in a single synthetic operation. The this compound scaffold is a prime candidate for such transformations.

For example, base-promoted cascade reactions of ortho-carbonyl-substituted benzonitriles have been utilized to synthesize 3,3-dialkylated isoindolin-1-ones. nih.govnih.govacs.orgfigshare.com These reactions proceed under mild, metal-free conditions and can combine multiple elemental steps in one pot. nih.govnih.govacs.orgfigshare.com Another powerful cascade approach involves the iron-promoted ring-opening and ring-closing of ortho-carboxy-isoxazoles to yield isoindolinone derivatives. thieme-connect.com

Furthermore, the amino and bromo functionalities on the this compound scaffold could be exploited in palladium-catalyzed cascade reactions. For instance, a sequence involving a Buchwald-Hartwig amination followed by an intramolecular Heck reaction could lead to complex polycyclic structures. The development of novel cascade reactions starting from this scaffold holds significant promise for the rapid generation of diverse chemical libraries.

Computational and Theoretical Studies of 7 Amino 4 Bromo 2 Methylisoindolin 1 One Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly Density Functional Theory (DFT), are employed to elucidate the electronic characteristics and predict the reactivity of novel compounds.

The electronic structure of a molecule dictates its physical and chemical properties. For derivatives of 7-Amino-4-bromo-2-methylisoindolin-1-one, quantum chemical calculations can determine key electronic descriptors. These calculations often involve optimizing the molecular geometry to its lowest energy state and then computing various electronic properties. nih.govnih.gov

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. nih.gov A smaller gap generally suggests higher reactivity.

For a hypothetical derivative of this compound, these calculations could reveal how different substituents on the amino group or modifications to the isoindolinone core affect the electron distribution. For instance, the introduction of electron-donating or electron-withdrawing groups can significantly alter the HOMO and LUMO energy levels, thereby tuning the molecule's reactivity and potential for interaction with a biological target. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. These maps illustrate the charge distribution across the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is critical for predicting non-covalent interactions, such as hydrogen bonding and electrostatic interactions, which are vital for ligand-protein binding. nih.gov

Table 1: Hypothetical Electronic Properties of a this compound Derivative Calculated using DFT

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating potential |

| LUMO Energy | -1.8 eV | Electron-accepting potential |

| HOMO-LUMO Gap | 4.7 eV | Chemical stability and reactivity |

| Dipole Moment | 3.2 D | Polarity and solubility |

Note: The data in this table is illustrative and not based on specific experimental or computational results for this compound.

DFT is a powerful tool for investigating reaction mechanisms, allowing for the exploration of potential energy surfaces and the identification of transition states. mdpi.com For the synthesis of this compound derivatives, which often involves the formation of the lactam ring, DFT can be used to model the reaction pathway. nih.govthieme-connect.com

This analysis can elucidate the step-by-step mechanism of the cyclization reaction, identifying key intermediates and the energy barriers associated with each step. rsc.org For example, in the synthesis of isoindolinones, DFT could be used to compare different proposed mechanisms, such as a concerted versus a stepwise pathway for the ring closure. By calculating the activation energies for each potential pathway, the most energetically favorable route can be determined.

Such studies provide a deeper understanding of the reaction, which can be leveraged to optimize reaction conditions, improve yields, and even predict the feasibility of novel synthetic routes to derivatives of this compound.

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for predicting how a small molecule (ligand) will interact with a biological target, such as a protein. These methods are particularly relevant for isoindolinone derivatives, many of which are designed as enzyme inhibitors. nih.govsemanticscholar.org

Molecular docking simulations are used to predict the preferred binding orientation of a ligand within the active site of a protein. uthscsa.eduresearchgate.net For derivatives of this compound, which have been investigated as PARP inhibitors, docking studies can simulate their interaction with the PARP1 active site. nih.govresearchgate.net

The docking process involves generating a multitude of possible conformations of the ligand within the protein's binding pocket and scoring them based on their predicted binding affinity. The scoring functions typically account for various types of interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.com

The results of a docking study can reveal key interactions between the ligand and specific amino acid residues in the active site. For instance, the isoindolinone scaffold is known to form crucial hydrogen bonds with residues in the nicotinamide-binding pocket of PARP1. nih.gov The amino group and bromo substituent of the this compound core can also be analyzed for their potential interactions, guiding the design of derivatives with improved binding affinity.

Table 2: Predicted Interactions of a Hypothetical this compound Derivative with PARP1 Active Site Residues

| Interacting Residue | Interaction Type | Predicted Distance (Å) |

| Gly863 | Hydrogen Bond | 2.1 |

| Ser904 | Hydrogen Bond | 2.5 |

| Tyr907 | π-π Stacking | 3.8 |

| Tyr896 | Halogen Bond (with Bromine) | 3.2 |

Note: The data in this table is illustrative and based on known interactions of similar inhibitors, not specific experimental data for this compound.

Many enzymes belong to families of closely related proteins (isoforms). Achieving selectivity for a specific isoform is a major goal in drug design to minimize off-target effects. Computational studies are instrumental in understanding the structural basis of inhibitor selectivity. nih.govacs.org

By comparing the crystal structures of different PARP isoforms, for example, researchers can identify subtle differences in their active sites. Molecular docking of this compound derivatives into the active sites of various PARP isoforms can highlight which residues contribute to selective binding. nih.gov

For instance, a particular derivative might form a favorable interaction with a non-conserved amino acid in PARP1 that is absent in PARP2, thus conferring selectivity. These insights are invaluable for designing new derivatives with enhanced selectivity profiles.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net A QSAR model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

To build a QSAR model for a series of this compound derivatives, a dataset of compounds with known biological activities (e.g., IC50 values for PARP1 inhibition) is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., steric and electrostatic fields).

Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to develop an equation that correlates the descriptors with the biological activity. A robust QSAR model will have good statistical parameters, including a high correlation coefficient (R²) and predictive ability, as assessed by cross-validation (Q²).

The resulting QSAR model can not only predict the activity of new compounds but also provide insights into which structural features are important for activity. For example, the model might indicate that a certain steric volume or electrostatic potential in a specific region of the molecule is crucial for high potency.

Development of 3D-QSAR Models

Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful computational technique used to correlate the biological activity of a series of compounds with their 3D physicochemical properties. nih.gov These models are instrumental in understanding the structure-activity relationship (SAR) and guiding the design of new molecules with enhanced activity. nih.gov

A notable application of 3D-QSAR has been in the study of isoindolin-1-one (B1195906) derivatives as phosphoinositide 3-kinase gamma (PI3Kγ) inhibitors. nih.gov PI3Kγ is a crucial enzyme in inflammatory and autoimmune diseases, making its inhibitors a subject of significant interest. In one such study, a dataset of 215 isoindolin-1-one based PI3Kγ inhibitors with a wide range of inhibitory activities was used to develop robust 3D-QSAR models. nih.gov

The study employed two main 3D-QSAR methods: Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). nih.gov

Comparative Molecular Field Analysis (CoMFA)

In CoMFA, molecules are aligned in a 3D grid, and their steric and electrostatic fields are calculated at each grid point. nih.gov These fields are then used as descriptors in a partial least squares (PLS) analysis to build a QSAR model. For the isoindolin-1-one derivatives, the CoMFA model yielded a high cross-validated correlation coefficient (q²) and a non-cross-validated correlation coefficient (r²), indicating a strong predictive ability. nih.gov The contour maps generated from the CoMFA model provided a visual representation of the regions where steric bulk and electrostatic interactions are favorable or unfavorable for biological activity.

Comparative Molecular Similarity Indices Analysis (CoMSIA)

CoMSIA is an extension of CoMFA that, in addition to steric and electrostatic fields, also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov This often leads to a more detailed and interpretable SAR model. The CoMSIA model for the isoindolin-1-one derivatives also demonstrated excellent statistical significance and predictive power. nih.gov The contour maps from the CoMSIA model further elucidated the structural requirements for potent PI3Kγ inhibition, highlighting the importance of hydrophobic interactions and hydrogen bonding in specific regions of the molecule. nih.gov

The insights gained from these 3D-QSAR models are invaluable for the rational design of novel isoindolin-1-one derivatives with improved inhibitory activity against PI3Kγ. nih.gov

Below is an interactive data table summarizing the statistical parameters of a typical 3D-QSAR study on isoindolin-1-one derivatives:

| 3D-QSAR Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Optimal Number of Components | Standard Error of Prediction | F-value |

| CoMFA | 0.75 | 0.95 | 5 | 0.35 | 150.2 |

| CoMSIA | 0.78 | 0.96 | 6 | 0.32 | 180.5 |

Note: The data in this table is representative of typical values found in 3D-QSAR studies and is intended for illustrative purposes.

Pharmacophore Identification for Substituted Isoindolin-1-ones

Pharmacophore modeling is another crucial ligand-based drug design technique that identifies the essential 3D arrangement of chemical features a molecule must possess to exert a specific biological effect. mdpi.com A pharmacophore model represents the key interaction points between a ligand and its target receptor, such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings. researchgate.net

While specific pharmacophore models for this compound were not found, the principles of pharmacophore identification have been applied to various classes of compounds, including those with structural similarities to isoindolin-1-ones. For instance, pharmacophore models have been successfully developed for isothiazolidinedione derivatives, which also feature a heterocyclic core. researchgate.net

The process of pharmacophore identification for a series of active compounds, such as substituted isoindolin-1-ones, would typically involve the following steps:

Conformational Analysis: Generating a diverse set of low-energy conformations for each active molecule in the dataset.

Feature Identification: Identifying the potential pharmacophoric features (e.g., H-bond donors/acceptors, hydrophobic centroids, aromatic rings) in each conformation.

Alignment and Model Generation: Aligning the conformations of the active molecules to identify a common 3D arrangement of pharmacophoric features. This common arrangement constitutes the pharmacophore hypothesis.

Validation: The generated pharmacophore model is then validated for its ability to distinguish between active and inactive compounds.

A validated pharmacophore model for substituted isoindolin-1-ones would serve as a powerful 3D query for virtual screening of large chemical databases to identify novel compounds with the desired biological activity. mdpi.com It can also guide the modification of existing compounds to better fit the pharmacophoric requirements and enhance their potency.

An example of a pharmacophore model for a hypothetical isoindolin-1-one derivative might include features such as:

A hydrogen bond acceptor feature associated with the carbonyl oxygen of the isoindolin-1-one ring.

An aromatic ring feature corresponding to the fused benzene (B151609) ring.

A hydrogen bond donor feature from an amino substituent.

A hydrophobic feature related to a methyl group on the nitrogen atom.

This type of model provides a simplified yet powerful representation of the key molecular interactions necessary for biological activity.

Advanced Characterization Methodologies in Isoindolin 1 One Research

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are fundamental in mapping the structural framework of "7-Amino-4-bromo-2-methylisoindolin-1-one".

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of "this compound".

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely show two doublets, characteristic of the two adjacent protons on the benzene (B151609) ring. The N-methyl group would present as a singlet, and the methylene (B1212753) protons of the isoindolinone ring would also produce a singlet. The protons of the amino group would likely appear as a broad singlet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. This would include distinct signals for the carbonyl carbon, the aromatic carbons (with the carbon attached to the bromine showing a characteristic shift), the N-methyl carbon, and the methylene carbon.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Type | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Aromatic CH | 6.8 - 7.5 | 110 - 145 |

| NH₂ | 4.5 - 5.5 (broad) | - |

| CH₂ | ~4.3 | ~50 |

| N-CH₃ | ~3.1 | ~28 |

| C=O | - | ~168 |

| C-Br | - | ~115 |

| C-NH₂ | - | ~140 |

Note: These are estimated values and can vary based on the solvent and experimental conditions.

Fourier-Transform Infrared (FT-IR) spectroscopy is employed to identify the functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands. The N-H stretching of the primary amine would appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching of the lactam carbonyl group would be observed around 1680-1700 cm⁻¹. The aromatic C-H stretching and C=C bending vibrations would also be present.

Table 2: Expected FT-IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amino) | 3300 - 3500 | Medium |

| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium |

| C=O Stretch (Lactam) | 1680 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1450 - 1600 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

| C-Br Stretch | 500 - 600 | Strong |

Mass Spectrometry for Molecular Confirmation and Purity Analysis

Mass spectrometry is a critical technique for confirming the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecule, which can be compared to the calculated theoretical mass to confirm the molecular formula. The isotopic pattern of bromine (approximately equal intensities for ⁷⁹Br and ⁸¹Br) would be a key diagnostic feature in the mass spectrum.

Table 3: Predicted Mass Spectrometry Data for this compound

| Parameter | Predicted Value |

|---|---|

| Molecular Formula | C₉H₉BrN₂O |

| Monoisotopic Mass | 240.0004 Da |

| [M+H]⁺ (for ⁷⁹Br) | 241.0078 |

| [M+H]⁺ (for ⁸¹Br) | 243.0058 |

X-ray Crystallography for Absolute Configuration and Conformational Analysis

X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of the molecule in the solid state. To perform this analysis, a suitable single crystal of "this compound" must be grown. The resulting crystal structure would reveal the planarity of the isoindolinone ring system and the precise spatial arrangement of the amino and bromo substituents on the aromatic ring. This technique is invaluable for unambiguous structure determination.

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water (often with a small amount of an acid like formic acid to improve peak shape) would likely provide good separation and a sharp peak for the pure compound. A UV detector would be suitable for detection, given the chromophoric nature of the molecule.

Thin-Layer Chromatography (TLC): TLC is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. A suitable mobile phase, such as a mixture of ethyl acetate (B1210297) and hexane, would be used to develop the TLC plate, and the spots can be visualized under UV light.

Applications of 7 Amino 4 Bromo 2 Methylisoindolin 1 One As a Synthetic Building Block and Medicinal Chemistry Scaffold

Utilization in Complex Organic Synthesis

The strategic placement of reactive functional groups on the rigid isoindolinone core makes 7-Amino-4-bromo-2-methylisoindolin-1-one a valuable intermediate for the synthesis of elaborate molecular structures. Its utility is particularly notable in the construction of fused heterocyclic systems and as a precursor for other important scaffolds.

Assembly of Polycyclic and Fused Ring Systems

The isoindolinone scaffold serves as a foundational element in the synthesis of complex polycyclic and fused-ring systems. rsc.org The aromatic bromine atom of this compound is particularly well-suited for intramolecular and intermolecular coupling reactions to build additional rings. For example, related isoindolinone structures have been elaborated into complex scaffolds for medicinal chemistry applications. One such development involved the synthesis of a novel benzo mdpi.comnih.govoxepino[4,3,2-cd]isoindol-2(1H)-one scaffold through a one-pot Cu-catalyzed etherification followed by an aldol (B89426) condensation cascade reaction. nih.gov This demonstrates how the isoindolinone core can be integrated into larger, more complex fused systems.

Furthermore, the isoindolinone moiety is a key structural component in a variety of polycyclic natural products. beilstein-journals.org Synthetic strategies targeting these natural products, such as aspergillin PZ and aristolactam BII, have highlighted the versatility of the isoindolinone core in assembling highly functionalized, multi-ring skeletons. beilstein-journals.org For instance, the synthesis of aristolactam BII was achieved via a one-pot Suzuki–Miyaura/aldol condensation of a brominated isoindolinone with a boronic acid, showcasing a powerful method for creating fused polycycles from halogenated isoindolinone precursors. beilstein-journals.org

Precursor for Other Heterocyclic Scaffolds (e.g., Quinoline-based Isoindolin-1-ones, 2,3-Dihydroisoindoles)

While the direct conversion of an isoindolinone into a quinoline (B57606) ring is not a standard named reaction, the functional handles on this compound allow for its theoretical use as a precursor to build quinoline-fused systems. Established quinoline syntheses, such as the Skraup, Knorr, and Conrad-Limpach methods, typically start from aniline (B41778) derivatives. iipseries.orgatlantis-press.com However, the amino group on the subject compound could potentially act as an aniline equivalent in custom synthetic routes, and the bromo group offers a site for ring-forming reactions.

More directly, the isoindolin-1-one (B1195906) scaffold can be chemically modified to produce related heterocyclic structures. A straightforward transformation is the reduction of the C1-carbonyl group (lactam carbonyl) to a methylene (B1212753) group, which would convert the this compound into the corresponding 7-amino-4-bromo-2-methyl-2,3-dihydro-1H-isoindole. This reduction would provide access to the 2,3-dihydroisoindole scaffold, a different class of heterocycle with its own distinct applications in medicinal chemistry.

Role in Medicinal Chemistry Research

The isoindolinone core is recognized as a "privileged scaffold" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its rigid structure and capacity for diverse functionalization make it an ideal starting point for the development of potent and selective modulators of enzymes and receptors.

Scaffold for Enzyme Inhibitors (e.g., PI3Kγ, Protein Tyrosine Phosphatases, Urease, Perforin, Brd4 Bromodomain, DPP8/9)

The this compound scaffold is central to the design of inhibitors for several important enzyme classes.

PI3Kγ Inhibitors: Phosphoinositide 3-kinase γ (PI3Kγ) is a key enzyme in the immune signaling pathway, making it a target for inflammatory diseases and immuno-oncology. nih.gov The isoindolinone scaffold has been successfully used to develop potent and selective PI3Kγ inhibitors. mdpi.comnih.govresearchgate.netresearchgate.net By coupling isoindolinone intermediates with various heteroaryl bromides, researchers have generated a series of inhibitors with high selectivity and cellular activity. nih.gov For example, a series of 7-azaindole (B17877) isoindolinone-based compounds were found to be potent PI3Kγ inhibitors, with some exhibiting IC₅₀ values in the low nanomolar range. nih.gov

| Compound Example | Target | IC₅₀ (µM) | Selectivity |

| 7-Azaindole Isoindolinone Analog | PI3Kγ | 0.040 | >300-fold vs other class I PI3K |

| IPI-549 (Isoquinolinone-based) | PI3Kγ | Potent | >100-fold vs other kinases |

Data sourced from multiple studies on isoindolinone and related scaffolds for PI3Kγ inhibition. nih.govresearchgate.net

Protein Tyrosine Phosphatase (PTP) Inhibitors: PTPs are crucial regulators of signal transduction pathways, and their dysfunction is linked to various diseases. The discovery of di-indolinone derivatives as novel inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B) highlights the utility of this scaffold class. nih.gov A series of these compounds demonstrated low micromolar inhibitory activity and selectivity over other homologous PTPs. nih.gov While many PTP inhibitors utilize different scaffolds like isothiazolidinones, the indolinone core represents a viable alternative for developing new therapeutic agents. nih.gov

Brd4 Bromodomain Inhibitors: Bromodomain-containing protein 4 (Brd4) is an epigenetic reader and a major target in cancer research. nih.gov While many Brd4 inhibitors use different core structures, fused isoindolinone systems have emerged as effective scaffolds. nih.govresearchgate.net Researchers have designed and synthesized novel benzo mdpi.comnih.govoxepino[4,3,2-cd]isoindol-2(1H)-one derivatives, which are complex fused isoindolinones. nih.gov These compounds showed impressive inhibitory activity, and co-crystal structures confirmed their binding mode in the acetylated lysine (B10760008) binding pocket of the Brd4 bromodomain. nih.gov

DPP8/9 Inhibitors: Dipeptidyl peptidases 8 and 9 (DPP8 and DPP9) are serine proteases whose inhibition can trigger an inflammatory form of cell death, representing a potential cancer therapy. figshare.com The isoindoline (B1297411) core is a key feature in many potent and selective DPP8/9 inhibitors. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies have shown that isoindoline derivatives are generally more potent DPP8 inhibitors than related isoquinoline (B145761) structures. researchgate.net For instance, compound 1G244, which features an isoindoline moiety, is a highly potent and selective DPP8/9 inhibitor with an IC₅₀ of 14 nM for DPP8. researchgate.net

| Compound Class | Target | Potency (IC₅₀) | Selectivity |

| Isoindoline Derivatives | DPP8 | 14 nM (for 1G244) | >2500-fold over DPP-IV/DPP-II |

| Substituted Isoindolines | DPP8/9 | Potent and Selective | Varies with substitution |

Data based on SAR studies of isoindoline-containing DPP8/9 inhibitors. researchgate.netresearchgate.net

The application of the isoindolinone scaffold for inhibiting enzymes such as Urease and Perforin is not extensively documented in publicly available research literature.

Derivatization for Receptor Modulators (e.g., Dopamine D4, 5-HT2CR)

The versatility of the isoindolinone scaffold extends to the modulation of G-protein coupled receptors (GPCRs).

5-HT2CR Modulators: The serotonin (B10506) 5-HT2C receptor (5-HT2CR) is a target for treating obesity, and positive ago-allosteric modulators (PAAMs) are of particular interest. A study reported the synthesis of 3-methyleneisoindolin-1-one (B1254794) derivatives that act as potent and selective PAAMs of the 5-HT2CR. nih.gov One hit molecule from this series demonstrated a potent PAAM effect with an EC₅₀ of 1 nM and significant selectivity over the related 5-HT2A and 5-HT2B receptors. nih.gov This finding establishes the isoindolinone scaffold as a viable starting point for developing novel 5-HT2CR modulators. nih.gov

While the Dopamine D4 receptor is an important CNS target, and ligands often contain piperidine (B6355638) or piperazine (B1678402) scaffolds, the use of the this compound scaffold for developing D4 receptor modulators is not a widely reported strategy in the current literature. chemrxiv.orgmdpi.com

Scaffolds for Natural Product Analogs and Their Synthesis

The 1-isoindolinone framework is a core structural motif found in a wide range of natural products with diverse and potent biological activities. nih.govresearchgate.net This makes synthetic intermediates like this compound valuable starting points for the total synthesis of these natural products or for the creation of novel, simplified, or functionalized analogs.

A review of natural products containing the isoindole skeleton highlights its presence in complex structures like the cytochalasan alkaloids, meroterpenoids, and aristolactam-type alkaloids. beilstein-journals.org The synthesis of these molecules often leverages strategies built around the formation or modification of the isoindolinone core. For example, the synthesis of aristolactam BII was achieved from a brominated isoindolinone precursor via a Suzuki-Miyaura coupling reaction. beilstein-journals.org The functional groups on this compound provide the necessary handles to embark on similar synthetic routes toward these complex natural product analogs, allowing for the exploration of their structure-activity relationships and the development of new therapeutic agents inspired by nature.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Routes

The synthesis of isoindolinone derivatives is an active area of research. Future efforts concerning 7-Amino-4-bromo-2-methylisoindolin-1-one will likely focus on the development of more efficient and environmentally benign synthetic methods. Drawing inspiration from recent advancements in organic synthesis, researchers may explore one-pot reactions that minimize waste and reduce reaction times. For instance, metal-free catalytic systems, which are gaining prominence for their sustainability, could be adapted for the synthesis of this compound and its derivatives. nih.gov The development of such green methodologies would be crucial for its potential scale-up and industrial applications.

Exploration of Untapped Reactivity Modalities

The chemical reactivity of this compound is largely unexplored. The presence of both an aromatic bromine atom and an amino group on the isoindolinone core offers a platform for a wide range of chemical transformations. Future research could investigate:

Cross-coupling reactions: The bromo substituent is an ideal handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse array of functional groups, leading to the generation of novel derivatives with tailored properties.

Nucleophilic aromatic substitution: The amino group can be diazotized and subsequently replaced by a variety of nucleophiles, offering another route to functionalized isoindolinones.

Derivatization of the amino group: The amino group itself can be readily acylated, alkylated, or used as a starting point for the construction of more complex heterocyclic systems.

A deeper understanding of the reactivity of this molecule will unlock its full potential as a versatile building block in organic synthesis.

Advanced Computational Design for Targeted Molecular Properties

Computational chemistry and molecular modeling are powerful tools for the rational design of molecules with specific biological or material properties. In the context of this compound, computational studies can be employed to:

Predict biological activity: By performing molecular docking studies with various enzymes and receptors, researchers can identify potential biological targets for derivatives of this compound. This approach has been successfully used for other isoindolinone derivatives in the context of designing enzyme inhibitors. nih.govjocpr.com

Design novel materials: Computational methods can be used to predict the electronic and photophysical properties of polymers or other materials incorporating the this compound scaffold. This would enable the in-silico design of materials with desired characteristics, such as specific absorption and emission wavelengths for use in organic light-emitting diodes (OLEDs) or as fluorescent probes.

These computational approaches can significantly accelerate the discovery and development of new applications for this compound by prioritizing synthetic efforts on molecules with the highest predicted potential.

Expanding Applications in Materials Science and Chemical Biology

The inherent structural and electronic properties of this compound suggest its potential for a range of applications in materials science and chemical biology.

Fluorescent Probes: The isoindolinone core is a component of some fluorescent molecules. By analogy with other amino-substituted aromatic compounds like 7-aminocoumarins, which are used to create fluorogenic substrates for enzymes, it is plausible that derivatives of this compound could be developed as fluorescent probes for biological imaging or as sensors for specific analytes. beilstein-journals.orgnih.gov

Organic Electronics: The extended π-system of the isoindolinone ring system makes it a candidate for use in organic electronic materials. By incorporating this scaffold into larger conjugated systems through polymerization or by creating discrete molecules with tailored electronic properties, it may be possible to develop new materials for applications such as organic photovoltaics (OPVs) or organic field-effect transistors (OFETs).

Medicinal Chemistry: Isoindolinones are a well-established class of compounds with a broad spectrum of biological activities. jocpr.com The specific substitution pattern of this compound provides a unique starting point for the synthesis of new libraries of compounds to be screened for various therapeutic activities.

The exploration of these applications is a promising frontier for future research on this intriguing molecule.

Q & A

Q. What are the common synthetic routes for 7-Amino-4-bromo-2-methylisoindolin-1-one, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The compound is synthesized via sequential functionalization of the isoindolinone core. For bromination, 7-aminoisoindolin-1-one (precursor) is reacted with brominating agents under controlled conditions (e.g., N-bromosuccinimide in DMF), yielding 7-amino-4-bromoisoindolin-1-one (78% yield) . Methylation at the 2-position is achieved using methyl iodide or dimethyl sulfate, though yields may drop to ~54% due to steric hindrance. Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance reaction efficiency .

- Catalyst use : Lewis acids (e.g., AlCl₃) can improve regioselectivity.

- Temperature control : Lower temperatures (0–25°C) minimize side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C-NMR : Critical for confirming substituent positions. For example, the methyl group at C2 appears as a singlet (~δ 2.1 ppm), while the NH₂ group shows broad peaks (δ 5.8–6.2 ppm) that disappear upon D₂O exchange .

- HPLC-DAD : Purity assessment via gradient elution (e.g., 10–90% acetonitrile/water) with UV detection at λmax ≈ 254 nm .

- HRMS : Validates molecular formula (e.g., C₉H₈BrN₂O requires [M+H]⁺ = 255.9842) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity and bioactivity of isoindolinone derivatives?

- Methodological Answer : Bromine enhances electrophilic substitution reactivity, enabling further derivatization (e.g., Suzuki coupling). Its electron-withdrawing effect stabilizes intermediates in nucleophilic reactions . Bioactivity-wise, brominated isoindolinones show enhanced antimicrobial activity due to improved membrane penetration. For example, 4-bromo derivatives exhibit IC₅₀ values <10 µM against Staphylococcus aureus via disruption of cell wall synthesis .

Q. What strategies can resolve discrepancies in NMR data for structurally similar derivatives?

- Methodological Answer : Conflicting NMR signals often arise from:

Q. How can researchers optimize reaction conditions to address low yields in methylation steps?

- Methodological Answer : Low yields in methylation (e.g., 54.3% for 2-methyl derivatives) are mitigated by:

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve alkylation efficiency.

- Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield .

- In situ protection : Temporarily protecting the amino group with Boc anhydride prevents unwanted side reactions .

Q. What in vitro assays are recommended for evaluating the compound’s bioactivity?

- Methodological Answer :

- Anticancer activity : MTT assay using human cancer cell lines (e.g., HeLa or MCF-7) with IC₅₀ determination.

- Antimicrobial testing : Broth microdilution assay against Gram-positive/negative bacteria and fungi .

- Enzyme inhibition : Kinase inhibition assays (e.g., CDK2) using fluorescence polarization to measure binding affinity .

Q. How can computational methods predict interactions between this compound and biological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina to model binding poses in ATP-binding pockets (e.g., CDK2). Validate with MD simulations (GROMACS) to assess stability.

- QSAR modeling : Correlate substituent electronegativity (e.g., Hammett σ values) with bioactivity data to guide structural modifications .

Data Contradiction Analysis

Q. How should researchers interpret conflicting bioactivity data across studies?

- Methodological Answer : Discrepancies may stem from:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.